Liriodenine methiodide

Vue d'ensemble

Description

Liriodenine methiodide exhibits antibacterial and antifungal activity against several microorganisms.

Applications De Recherche Scientifique

Anticancer Applications

Liriodenine has been studied for its potential as an anticancer agent, particularly against ovarian cancer. Research indicates that liriodenine methiodide exhibits significant cytotoxic effects on various cancer cell lines, including CAOV-3, HepG2, and A549 cells.

Mechanism of Action:

- Apoptosis Induction: this compound activates intrinsic apoptotic pathways by inducing caspase-3 and caspase-9, leading to increased mitochondrial permeability and cytochrome c release .

- Cell Cycle Arrest: It has been shown to induce G1 phase cell cycle arrest, inhibiting DNA synthesis and proliferation in cancer cells .

Case Study:

A study demonstrated that treatment with this compound at concentrations of 20-40 μM resulted in significant morphological changes indicative of apoptosis, including chromatin condensation and formation of apoptotic bodies after 24 hours of exposure .

Antifungal Properties

This compound is recognized for its antifungal activities, particularly against pathogenic fungi such as Candida albicans and Cryptococcus neoformans.

Efficacy:

- The minimum inhibitory concentration (MIC) for this compound against C. albicans was found to be 0.9 μM, significantly lower than the parent compound's MIC of 22.5 μM, indicating an eight-fold increase in antifungal potency .

- The antifungal mechanism involves disrupting mitochondrial iron-sulfur cluster synthesis, leading to iron imbalance within the fungal cells .

Data Table: Antifungal Activity Comparison

| Compound | MIC against C. albicans (μM) | MIC against C. neoformans (μM) |

|---|---|---|

| Liriodenine | 22.5 | 45.4 |

| This compound | 0.9 | 7.5 |

Toxicological Studies

The toxicological profile of this compound has been assessed concerning its effects on insect models, particularly focusing on its interaction with GABA receptors.

Findings:

- Liriodenine exhibited moderate toxicity to mosquito species (e.g., Anopheles gambiae), with evidence suggesting that it acts on the GABA receptor pathways .

- The compound showed enhanced toxicity when combined with solvents like DMSO, indicating potential for use in pest control applications .

Case Study:

In a comparative study assessing the effects on insect GABA receptors, liriodenine was found to have a unique pharmacological profile compared to other known compounds like bicuculline, suggesting its potential as an insecticide .

Analyse Des Réactions Chimiques

N-Demethylation with Alumina

Treatment of liriodenine methiodide with alumina induces N-demethylation , yielding the demethylated derivative. This reaction proceeds via cleavage of the N-methyl bond under mild conditions, facilitated by alumina's acidic properties. Key observations include:

-

Reactants : this compound + alumina

-

Product : Demethylated liriodenine derivative (exact structure uncharacterized in cited studies)

-

Significance : Demonstrates structural lability of the quaternary ammonium group, relevant for modifying bioactivity .

Antifungal Mechanism Involving Reactive Oxygen Species (ROS)

While not a classical chemical reaction, this compound induces ROS accumulation (e.g., superoxide radicals) by impairing mitochondrial electron transport chains. Key metrics include:

Comparative Reactivity with Analogues

This compound shows distinct reactivity compared to related alkaloids:

Structural Insights from Spectroscopic Data

Reaction pathways correlate with structural features identified via:

Propriétés

Numéro CAS |

55974-07-7 |

|---|---|

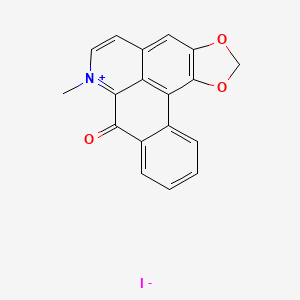

Formule moléculaire |

C18H12INO3 |

Poids moléculaire |

417.2 g/mol |

Nom IUPAC |

11-methyl-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one;iodide |

InChI |

InChI=1S/C18H12NO3.HI/c1-19-7-6-10-8-13-18(22-9-21-13)15-11-4-2-3-5-12(11)17(20)16(19)14(10)15;/h2-8H,9H2,1H3;1H/q+1;/p-1 |

Clé InChI |

CCESGQSVLLZXKI-UHFFFAOYSA-M |

SMILES |

C[N+]1=C2C3=C(C4=CC=CC=C4C2=O)C5=C(C=C3C=C1)OCO5.[I-] |

SMILES canonique |

C[N+]1=C2C3=C(C4=CC=CC=C4C2=O)C5=C(C=C3C=C1)OCO5.[I-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Liriodenine methiodide; |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.